5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Description
5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE is a complex heterocyclic compound It features a unique structure that includes a thieno[3,2-b]pyridine core, which is known for its diverse biological activities
Properties
IUPAC Name |
5-amino-4-(4-methoxyphenyl)-1,1-dioxo-7-pyridin-4-yl-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-15-4-2-14(3-5-15)24-17-8-11-28(25,26)19(17)18(16(12-21)20(24)22)13-6-9-23-10-7-13/h2-7,9-10,18H,8,11,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDIJHEXGYBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=NC=C4)S(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, a mixture of 3,5-cyclohexanedione, 4-methoxybenzaldehyde, malononitrile, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol can be refluxed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The presence of amino and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or other derivatives.
Scientific Research Applications
5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Known for its fluorescent properties and use in photopolymerization.
6-(4-Methoxyphenyl)pyridin-3-amine:
Uniqueness
What sets 5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE apart is its thieno[3,2-b]pyridine core, which imparts unique electronic and steric properties. This core structure, combined with the diverse functional groups, makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
